Bis(4-hydroxybutyl) adipate
Description
Contextualizing Bis(4-hydroxybutyl) Adipate (B1204190) within Aliphatic Polyester (B1180765) Precursor Research
Bis(4-hydroxybutyl) adipate serves as a critical intermediate in the synthesis of poly(butylene adipate) (PBA), a biodegradable aliphatic polyester. The formation of BHBA occurs during the esterification reaction between adipic acid and 1,4-butanediol (B3395766). The terminal hydroxyl groups of BHBA are key to its function, enabling it to undergo polymerization to form long-chain polyesters. This contrasts with other adipate esters like dioctyl adipate (DOA) and dibutyl adipate, which lack these reactive hydroxyl groups and primarily function as additives or plasticizers rather than polymer building blocks.
The synthesis of BHBA and its subsequent polymerization are influenced by several factors, including the molar ratio of the reactants, the concentration of catalysts like tetrabutyl titanate (TBT), and the reaction temperature. Research has shown that catalyzed reactions for the formation of BHBA have a significantly higher activation energy compared to uncatalyzed reactions, underscoring the crucial role of catalysts in facilitating the synthesis process.
Significance in Biodegradable Polymer Systems and Material Development
The primary significance of this compound lies in its role as a monomer for producing biodegradable polymers. Polyesters derived from BHBA, such as poly(butylene adipate), are designed to be environmentally friendly materials. BHBA is also a precursor for poly(butylene adipate-co-terephthalate) (PBAT), a copolyester that combines the properties of both aliphatic and aromatic components. researchgate.netresearchgate.net PBAT is noted for its flexibility, biocompatibility, and biodegradability, making it a subject of increasing academic interest for applications in packaging and even the biomedical field. researchgate.netresearchgate.net
The biodegradability of materials derived from BHBA is a key area of study. For instance, studies on PBAT have shown significant degradation under industrial composting conditions. The degradation of these polymers can be influenced by their chemical composition; for example, a higher proportion of butylene terephthalate (B1205515) segments in PBAT can enhance its thermal stability and tensile strength but may reduce its biodegradation rate. researchgate.net The enzymatic degradation of these materials is also a focus of research, with studies identifying potential degradation products such as butanediol, adipic acid, and terephthalic acid. researchgate.net
Scope of Academic Inquiry into this compound
Academic research into this compound covers a range of topics from its synthesis to its application in creating novel materials. Investigations delve into the kinetics of its formation, the optimization of reaction conditions, and the characterization of the resulting polymers. The synthesis of PBAT from BHBA and bishydroxybutyl terephthalate (BHBT) is a notable area of research, with studies exploring how the ratio of these precursors affects the final properties of the copolyester. researchgate.netresearchgate.net
Furthermore, the chemical recycling of polymers derived from BHBA is an emerging field of inquiry. Researchers are exploring methods like depolymerization-repolymerization processes to break down PBAT into its constituent monomers, including BHBA, which can then be used to synthesize new polymers, contributing to a circular economy. acs.org The enzymatic hydrolysis of these polyesters is another active research area, with scientists studying how different enzymes interact with and break down the polymer chains. researchgate.netdiva-portal.org
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H26O6 | nih.gov |
| Molecular Weight | 290.35 g/mol | nih.gov |
| CAS Number | 20985-13-1 | chemicalbook.comsigmaaldrich.com |
Table 2: Key Research Findings on this compound
| Research Area | Finding | Source |
| Synthesis | Acts as an intermediate in the synthesis of poly(butylene adipate) (PBA) through the esterification of adipic acid and 1,4-butanediol. | |
| Polymerization | The terminal hydroxyl groups of BHBA are crucial for polymerization into polyesters. | |
| Biodegradability | It is a key precursor for biodegradable polymers like PBA and poly(butylene adipate-co-terephthalate) (PBAT). researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Chemical Recycling | Can be recovered through the depolymerization of PBAT for use in synthesizing new polymers. acs.org | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-hydroxybutyl) hexanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O6/c15-9-3-5-11-19-13(17)7-1-2-8-14(18)20-12-6-4-10-16/h15-16H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPAMDMBINCYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCCCO)CC(=O)OCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175194 | |
| Record name | Bis(4-hydroxybutyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20985-13-1 | |
| Record name | 1,6-Bis(4-hydroxybutyl) hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20985-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis-(4-hydroxybutyl)adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020985131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-hydroxybutyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-hydroxybutyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIS-(4-HYDROXYBUTYL)ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C9ZE23KC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Kinetics of Bis 4 Hydroxybutyl Adipate
Esterification Pathways for Bis(4-hydroxybutyl) Adipate (B1204190) Formation
The formation of Bis(4-hydroxybutyl) adipate is achieved through a direct esterification reaction. This process involves the reaction of a dicarboxylic acid (adipic acid) with a diol (1,4-butanediol), producing the desired diester and water as a byproduct. The reaction proceeds in a stepwise manner, first forming a monoester, (4-hydroxybutyl) adipate, which then reacts with another molecule of 1,4-butanediol (B3395766) to yield the final product, this compound.
HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 HO-(CH₂)₄-OH (1,4-Butanediol) ⇌ HO-(CH₂)₄-OOC-(CH₂)₄-COO-(CH₂)₄-OH (this compound) + 2 H₂O (Water)
This reaction is a reversible equilibrium process. unimi.it To shift the equilibrium towards the formation of the product, it is necessary to remove the water produced during the reaction, often through azeotropic distillation or by operating under a vacuum. unimi.itmdpi.com The use of an excess of the diol also helps to drive the reaction to completion.
To achieve practical reaction rates, the esterification of adipic acid and 1,4-butanediol typically requires a catalyst. Organometallic compounds, particularly titanium-based catalysts like tetrabutyl titanate (TBT), are widely used due to their high catalytic activity, efficiency, and lower toxicity compared to alternatives like organotin compounds. chemicalbook.comsci-hub.se
The proposed mechanism for esterification catalyzed by tetrabutyl titanate involves the coordination of the catalyst with the carboxylic acid. chemicalbook.comsci-hub.se The mechanism can be described as follows:
Complex Formation: The titanium atom in tetrabutyl titanate, having a low electronegativity, coordinates with the carbonyl oxygen of adipic acid. Simultaneously, a hydrogen bond forms between the hydroxyl hydrogen of the carboxylic acid and an oxygen atom on the titanate catalyst. This forms an activated complex. chemicalbook.com
Enhanced Electrophilicity: The formation of this complex increases the electrophilicity of the carbonyl carbon in the adipic acid molecule.
Nucleophilic Attack: The enhanced electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack by the hydroxyl group of 1,4-butanediol.
Ester Formation and Catalyst Regeneration: The reaction proceeds to form the ester linkage, releasing a molecule of water and regenerating the catalyst, allowing it to participate in further reaction cycles.
This catalytic cycle significantly accelerates the rate of both the initial esterification and the subsequent polycondensation reactions.
The activation energy (Ea) is a key thermodynamic parameter that indicates the minimum energy required for the reaction to occur. Lower activation energy implies a faster reaction rate. Studies on related systems have calculated the activation energies for esterification reactions catalyzed by tetrabutyl titanate.
| Reactants | Catalyst | Activation Energy (Ea) |
|---|---|---|
| Adipic Acid and 1,6-Hexanediol | Tetrabutyl Titanate | 80.16 ± 4.41 kJ/mol journalajocs.com |
| Acrylic Acid and 1,4-Butanediol | Amberlyst 15 | 58.3 kJ/mol researchgate.net |
The data suggests that the activation energy for these types of esterification reactions is in the range of 58-81 kJ/mol. The rate constant of the esterification increases with the concentration of the catalyst. journalajocs.com
Influence of Reaction Parameters on this compound Synthesis
The synthesis of this compound is highly sensitive to several reaction parameters. Optimizing these parameters is crucial for maximizing the reaction rate, yield, and purity of the product.
The molar ratio of 1,4-butanediol to adipic acid is a critical parameter in the synthesis of this compound. An excess of the diol is generally used to ensure the complete conversion of the dicarboxylic acid and to favor the formation of the diester over oligomers. Studies on similar systems have shown that increasing the molar ratio of diol to diacid can significantly increase the conversion of carboxyl groups. For the esterification of adipic acid with 1,6-hexanediol, it was found that the conversion increases notably when the molar ratio is increased from 1.1 to 1.2, with diminishing returns at higher ratios. journalajocs.com In industrial processes for producing adipate esters, molar ratios of alcohol to diacid can range from 1.02:1 to as high as 2.55:1 to drive the reaction forward and achieve high yields. nih.govgoogle.comrsc.org
| System | Molar Ratio (Diol/Alcohol : Diacid/Diester) | Observation |
|---|---|---|
| Adipic Acid / 1,4-Butanediol | 1.02 : 1 google.com | Used in a specific PBA synthesis protocol. |
| Adipic Acid / 1,4-Butanediol | 1.15 : 1 google.com | Used in an alternative PBA synthesis, requiring longer reaction times without a primary esterification catalyst. |
| Adipic Acid / 1,6-Hexanediol | > 1.2 : 1 journalajocs.com | Conversion of carboxyl groups does not change significantly above this ratio. |
| Isooctanol / Dimethyl Adipate (Transesterification) | 2.55 : 1 nih.govrsc.org | Optimal ratio for achieving a high ester exchange rate (94.23%). |
Both temperature and catalyst concentration have a profound effect on the kinetics of the esterification reaction.
Temperature: Increasing the reaction temperature generally increases the reaction rate. sci-hub.se This is due to an increase in the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. researchgate.net Higher temperatures also help to improve the solubility of reactants and reduce the viscosity of the reaction medium, which enhances mass transfer. researchgate.net However, excessively high temperatures can lead to side reactions, such as dehydration of the diol or degradation of the product. For the synthesis of adipate-based polyesters, the esterification step is typically carried out at temperatures ranging from 150°C to 220°C. google.com
Catalyst Concentration: The rate of the catalyzed esterification reaction is directly influenced by the concentration of the catalyst. An increase in the amount of tetrabutyl titanate leads to a higher reaction rate constant. journalajocs.com However, there is an optimal catalyst concentration beyond which the increase in reaction rate may become negligible or side reactions may become more prominent. In the synthesis of diisooctyl adipate, an optimal catalyst dosage of 2.39% was identified to achieve a maximum ester exchange rate. nih.govrsc.org The concentration of the catalyst must be carefully controlled to balance reaction speed with process costs and potential side reactions.
Comparative Analysis of this compound Synthetic Routes
Distinctions from Other Adipate Compound Synthesis Pathways (e.g., Direct Esterification)
The synthesis of this compound, a diol ester, is primarily achieved through the direct esterification of adipic acid with 1,4-butanediol. This pathway is distinct in its objective and methodology when compared to the synthesis of other common adipate esters, such as dioctyl adipate (DOA) and dibutyl adipate (DBA), which function primarily as plasticizers. The key distinctions lie in the choice of alcohol, the nature of the catalyst, and the intended application of the final product, which dictates the required chemical structure.
This compound is specifically designed as a monomeric precursor for the synthesis of polyesters. Its defining feature is the presence of terminal hydroxyl (-OH) groups, which are essential for subsequent polymerization reactions. In contrast, adipate plasticizers like DOA and DBA are synthesized using monofunctional alcohols (e.g., 2-ethylhexanol and n-butanol, respectively), resulting in a diester with no reactive hydroxyl end groups.
The direct esterification process for producing this compound typically involves a two-stage process: an initial esterification followed by a polycondensation step, often under vacuum and at elevated temperatures to facilitate the removal of water and drive the reaction towards the formation of the desired ester.
A comparative overview of the synthesis parameters for this compound and other adipate esters is presented in the interactive table below.
| Parameter | This compound Synthesis | Dioctyl Adipate (DOA) Synthesis | Dibutyl Adipate (DBA) Synthesis |
|---|---|---|---|
| Reactants | Adipic Acid, 1,4-Butanediol | Adipic Acid, 2-Ethylhexanol (or n-octanol) | Adipic Acid, n-Butanol |
| Primary Synthesis Route | Direct Esterification | Direct Esterification | Direct Esterification |
| Catalyst Examples | Scandium triflate, Tetraisopropyl titanate google.com | Solid superacids (e.g., SO42-/Fe3O4-ZrO2), Phosphotungstic acid researchgate.netguidechem.com | Strong acids (e.g., Sulfuric acid, p-toluenesulfonic acid), FeCl3·6H2O specialchem.compatsnap.com |
| Typical Reaction Temperature | 150°C (Esterification), 210°C (Polycondensation) google.com | 130-175°C guidechem.com | 120-160°C specialchem.com |
| Key Structural Feature of Product | Terminal hydroxyl groups for polymerization | No reactive functional end groups | No reactive functional end groups |
| Primary Application | Monomer for polyesters | Plasticizer | Plasticizer, Emollient, Solvent specialchem.com |
The kinetics of the polyesterification of adipic acid with various diols, including 1,4-butanediol, have been studied. The reaction can be self-catalyzed by the carboxylic acid groups of adipic acid or catalyzed by the addition of a strong acid like p-toluenesulfonic acid. The rate of the self-catalyzed reaction is proportional to the square of the carboxylic acid concentration and the concentration of the hydroxyl groups. In contrast, the acid-catalyzed reaction is first order with respect to both the carboxylic acid and hydroxyl group concentrations. colab.ws The activation energy for the polyesterification of adipic acid with 1,4-butanediol is influenced by the chain length of the diol. colab.ws
The synthesis of adipate plasticizers, while also employing direct esterification, often utilizes different catalytic systems to achieve high conversion rates. For instance, the synthesis of DOA has been optimized using magnetic nanometer-sized solid superacids, achieving a conversion of adipic acid of 99.4% under specific conditions. researchgate.net Another approach for DOA synthesis involves the use of environmentally friendly phosphotungstic heteropolyacid as a catalyst. guidechem.com For dibutyl adipate, traditional synthesis involves strong acid catalysts like sulfuric acid, though methods using milder catalysts like FeCl3·6H2O under microwave conditions have also been developed to improve reaction times and esterification rates. specialchem.compatsnap.com
Role of Bis 4 Hydroxybutyl Adipate in Polymer Architecture and Performance
Bis(4-hydroxybutyl) Adipate (B1204190) as a Monomeric Precursor in Polyester (B1180765) Synthesis
Bis(4-hydroxybutyl) adipate is a key monomeric precursor in the production of a variety of polyesters. Its bifunctional nature, with hydroxyl groups at both ends of the molecule, enables it to participate in polycondensation reactions with dicarboxylic acids or their derivatives to form long-chain polyester resins. The flexibility of the adipate segment and the reactivity of the hydroxyl groups make it a versatile component for tailoring the properties of the resulting polymers.
Poly(butylene adipate) (PBA) is a biodegradable aliphatic polyester that is commonly synthesized through the polycondensation of 1,4-butanediol (B3395766) and adipic acid. This compound is a key intermediate formed during this process. The synthesis is typically carried out in a two-step process: esterification followed by polycondensation. In the initial esterification stage, adipic acid reacts with an excess of 1,4-butanediol to form this compound and water. This reaction is often catalyzed by an organometallic compound, such as tetrabutyl titanate. The subsequent polycondensation step involves the removal of excess 1,4-butanediol under vacuum at elevated temperatures to increase the molecular weight of the polymer.
The characteristics of the resulting PBA are influenced by several factors, including the molecular weight and the degree of branching. diva-portal.org The presence of the flexible adipate units in the polymer backbone imparts good flexibility and a low glass transition temperature to PBA. diva-portal.org The crystallinity of PBA is generally lower than that of other aliphatic polyesters like poly(butylene succinate) (PBS). diva-portal.org
The hydrolysis of PBA leads to the formation of its constituent monomers, adipic acid and 1,4-butanediol, as well as various oligomers such as hydroxybutyl adipate and di(hydroxybutyl) adipate. diva-portal.orgdiva-portal.org This biodegradability makes PBA an attractive material for applications where environmental persistence is a concern.
Table 1: Key Parameters in PBA Synthesis
| Parameter | Description | Impact on PBA Characteristics |
| Monomer Ratio | The molar ratio of 1,4-butanediol to adipic acid. | Affects the molecular weight and end-group composition of the final polymer. |
| Catalyst | Typically an organometallic compound like tetrabutyl titanate. | Increases the reaction rate of both esterification and polycondensation. |
| Temperature | The reaction is conducted at elevated temperatures. | Influences the reaction kinetics and can affect side reactions and polymer degradation. |
| Vacuum | Applied during the polycondensation stage. | Facilitates the removal of byproducts like water and excess diol, driving the equilibrium towards higher molecular weight polymer. |
Poly(butylene adipate-co-terephthalate) (PBAT) is a biodegradable and compostable copolyester that has gained significant commercial interest. It is synthesized by the copolymerization of 1,4-butanediol, adipic acid, and terephthalic acid or its dimethyl ester. This compound, along with bishydroxybutyl terephthalate (B1205515) (BHBT), acts as a precursor in the synthesis of repolymerized PBAT. researchgate.netresearchgate.net The incorporation of the rigid aromatic terephthalate units alongside the flexible aliphatic adipate units allows for a tunable combination of mechanical properties and biodegradability. researchgate.netnih.gov
The properties of PBAT are highly dependent on the ratio of the adipate to terephthalate units. mdpi.comnih.govnih.gov An increase in the butylene terephthalate (BT) content leads to a higher melting temperature, enhanced thermal stability, and improved tensile strength, but it also reduces the rate of biodegradation. researchgate.net Conversely, a higher proportion of butylene adipate (BA) units contributes to greater flexibility. researchgate.net The copolymerization is typically random, leading to a structure with a distribution of BA and BT segments along the polymer chain. nih.gov
The synthesis of PBAT can be achieved through a two-step melt polycondensation process. nih.gov The first step is an esterification or transesterification reaction to form the monomeric precursors, followed by a polycondensation reaction under high vacuum to achieve a high molecular weight. nih.gov Various catalysts, such as titanium-based compounds, can be used to facilitate the reaction. nih.gov
Table 2: Influence of Monomer Ratio on PBAT Properties
| Property | Increasing Adipate Content | Increasing Terephthalate Content |
| Flexibility | Increases | Decreases |
| Tensile Strength | Decreases | Increases |
| Melting Temperature | Decreases | Increases |
| Thermal Stability | Decreases | Increases |
| Biodegradation Rate | Increases | Decreases |
Beyond PBA and PBAT, this compound can be utilized in the synthesis of other aliphatic and semi-aromatic polyester derivatives. By reacting this compound with various dicarboxylic acid dichlorides, copolyesters with alternating sequences can be prepared. scielo.br This approach allows for precise control over the polymer architecture, which can lead to enhanced properties such as higher rates of crystallization. scielo.brscielo.br
For instance, the polycondensation of silylated bis(4-hydroxybutyl) terephthalate with aliphatic dicarboxylic acid dichlorides has been explored to create copolyesters with improved molecular weights and crystallization behavior. scielo.br The introduction of different aliphatic diacids allows for the tuning of properties like flexibility and degradation rate. Furthermore, the incorporation of other functional monomers can impart specific characteristics to the resulting polyesters. For example, the introduction of a fourth monomer, 1,4-cyclohexanedimethanol (B133615) (CHDM), into the PBAT structure has been shown to enhance its mechanical properties, although it may decrease the degradation rate. researchgate.net
Research has also been conducted on synthesizing copolyesters using diphenylsilanediol (B146891) as a comonomer with adipic acid, terephthalic acid, and 1,4-butanediol. nih.gov The resulting poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) (PBDAT) copolyesters exhibited good thermal stability and mechanical properties. nih.gov These studies highlight the versatility of this compound and its analogs in creating a wide range of polyester derivatives with tailored properties for various applications.
Polyurethane Chemistry and this compound Derivatives
In the field of polyurethane chemistry, this compound and its derivatives play a crucial role as components in the synthesis of polyester polyols. These polyols are then reacted with isocyanates to form polyurethanes, a versatile class of polymers with a wide range of applications.
Polyester polyols are key intermediates in the production of polyurethanes. They are typically synthesized through the polycondensation of a diol and a dicarboxylic acid. This compound itself can be considered a diol and can be used in the formulation of polyester polyols. More commonly, polyester polyols based on adipic acid and various diols, such as 1,4-butanediol, are synthesized. cafe24.com These polyester polyols possess terminal hydroxyl groups that are reactive towards isocyanate groups.
The synthesis of these polyester polyols involves an esterification reaction, often carried out at elevated temperatures and sometimes under vacuum to drive the reaction to completion. acs.org The molecular weight and functionality of the polyester polyol can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. For example, using a tri-functional alcohol in addition to a diol will result in a branched polyester polyol with a higher hydroxyl value. mdpi.com
Bio-based polyester polyols have also been developed using renewable resources. For instance, polyester polyols have been synthesized from azelaic acid and adipic acid with bio-based diols like isosorbide (B1672297) and 1,3-propanediol. cafe24.com These bio-based polyols can then be used to produce more sustainable polyurethanes. cafe24.com
The structure of the polyester polyol, which can be derived from this compound or similar building blocks, has a significant impact on the final properties of the polyurethane. The adipate component of the polyester polyol introduces a flexible, aliphatic segment into the polyurethane backbone. This "soft segment" is responsible for the elastomeric properties of many polyurethanes, providing flexibility and a low glass transition temperature.
The polyurethane is formed by the reaction of the hydroxyl groups of the polyester polyol with the isocyanate groups of a diisocyanate, such as 4,4'-methylene diphenyl diisocyanate (MDI). cafe24.com This reaction forms the urethane (B1682113) linkages that characterize the polymer. A chain extender, which is a low molecular weight diol or diamine, is often added to react with the remaining isocyanate groups, forming the "hard segments" of the polyurethane. researchgate.net
The final properties of the polyurethane are determined by the interplay between the soft and hard segments. The flexible polyester soft segments derived from adipic acid provide elasticity, while the rigid hard segments contribute to the strength and thermal stability of the material. By varying the composition and molecular weight of the polyester polyol, as well as the type of isocyanate and chain extender used, a wide range of polyurethanes with tailored properties can be produced, from soft elastomers to rigid foams.
Functional Contributions as a Polymer Additive
This compound serves a crucial role as a functional additive in the polymer industry, primarily utilized to modify the physical properties of various polymers. Its incorporation can lead to significant improvements in the processability and performance of the final products. This compound is particularly valued for its ability to act as a plasticizer, enhancing the flexibility and durability of otherwise rigid polymer matrices.
Mechanisms of Plasticization in Polymer Blends
The primary mechanism by which this compound functions as a plasticizer is through the interruption of intermolecular forces between polymer chains. When blended with a polymer, its molecules position themselves between the long polymer chains. This spacing reduces the cohesive forces, such as van der Waals forces and hydrogen bonds, that typically hold the polymer chains tightly together in a rigid structure.
The introduction of this compound increases the free volume within the polymer matrix. This added volume facilitates the movement of polymer chains past one another, which lowers the glass transition temperature (Tg) of the polymer blend. A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, making the material less brittle and more pliable. For instance, in polylactic acid (PLA) blends, the addition of plasticizers like adipate esters has been shown to significantly decrease the Tg, thereby increasing the material's ductility. mdpi.comredalyc.org
The effectiveness of a plasticizer is often related to its compatibility with the polymer. The ester groups present in both this compound and many polyesters, such as PLA, allow for polar interactions that promote good miscibility. redalyc.org This compatibility ensures a uniform distribution of the plasticizer throughout the polymer, leading to consistent and effective plasticization.
Enhancement of Polymer Flexibility and Durability through this compound Incorporation
The incorporation of this compound directly translates to enhanced flexibility and durability in polymers. By lowering the intermolecular forces and increasing chain mobility, the polymer can deform more easily under stress without fracturing. This is quantified by an increase in the elongation at break and a decrease in the Young's modulus. For example, the addition of adipate plasticizers to PLA has been shown to increase the elongation at break, indicating improved flexibility. mdpi.com
The enhanced durability is a direct consequence of this increased flexibility. A more flexible polymer is better able to absorb and dissipate energy from impacts, making it more resistant to cracking and shattering. Research on polymer blends containing this compound has demonstrated improved flexibility, which is a key factor in enhancing the durability of materials intended for applications such as packaging.
The following table illustrates the typical effects of adipate plasticizers on the mechanical properties of a polymer like Polylactic Acid (PLA), based on general findings in the field.
| Property | Neat PLA | PLA with Adipate Plasticizer | Change |
| Glass Transition Temperature (Tg) | ~60°C | Decreased (e.g., 40-50°C) | ↓ |
| Young's Modulus | High | Decreased | ↓ |
| Elongation at Break | Low | Increased | ↑ |
| Flexibility | Low | High | ↑ |
| Brittleness | High | Low | ↓ |
It is important to note that the degree of plasticization and the resulting enhancement in flexibility and durability depend on several factors, including the concentration of this compound used, its compatibility with the specific polymer, and the processing conditions of the blend. mdpi.com
Degradation Pathways and Environmental Fate of Bis 4 Hydroxybutyl Adipate and Its Derivatives
Hydrolytic Degradation Mechanisms of Bis(4-hydroxybutyl) Adipate (B1204190) Ester Bonds
Hydrolysis is a primary abiotic degradation pathway for esters, involving the cleavage of the ester linkage by reaction with water. This process can occur without microbial intervention and is influenced by environmental factors such as temperature and pH. For Bis(4-hydroxybutyl) adipate and its polymeric derivatives, this process leads to chain scission, reducing the molecular weight of the material and releasing its constituent components.
The rate of abiotic hydrolysis of aliphatic polyesters is a key determinant of their environmental persistence. Studies on related polymers like poly(butylene adipate-co-terephthalate) (PBAT) provide insight into the kinetics of this process. The degradation is primarily a chain scission process occurring at the ester bonds. researchgate.net The kinetics of this reaction are significantly influenced by temperature.
Research on the hydrolytic aging of PBAT in water at elevated temperatures (80 to 100°C) demonstrates a clear correlation between temperature and the rate of molecular mass reduction. ifremer.fr This process involves the breaking of polymer chains by water at the ester linkage. researchgate.net While specific kinetic data for the monomer this compound is not extensively detailed, the principles of ester hydrolysis suggest a similar temperature-dependent degradation. The factors influencing the abiotic degradation of these polyesters can be categorized as endogenous (related to the polymer's own properties) and exogenous (originating from the external environment). ccspublishing.org.cn
The hydrolytic cleavage of the two ester bonds in this compound results in the formation of its constituent molecules: adipic acid and 1,4-butanediol (B3395766). In the context of its corresponding polymer, poly(butylene adipate), this process occurs progressively, leading to a mixture of the final monomers and various water-soluble oligomers as intermediates.
Studies involving the degradation of the related copolyester PBAT have identified the primary hydrolysis products. Through enzymatic and hydrolytic processes, PBAT breaks down into its constituent monomers: terephthalic acid (TPA), adipic acid (AA), and 1,4-butanediol (BDO). researchgate.net Various oligomeric intermediates, such as those containing both adipate and butanediol units, are also formed during the process. researchgate.net For this compound specifically, complete hydrolysis would yield adipic acid and 1,4-butanediol.
Table 2: Hydrolysis Products of this compound and Related Polyesters
| Initial Compound | Degradation Pathway | Primary Products | Intermediate Products |
|---|---|---|---|
| This compound | Abiotic Hydrolysis | Adipic acid, 1,4-Butanediol | Monoester (4-hydroxybutyl adipate) |
| Poly(butylene adipate) (PBA) | Abiotic Hydrolysis | Adipic acid, 1,4-Butanediol | Water-soluble oligomers of varying chain lengths |
Enzymatic Biodegradation of this compound and Related Polyesters
Biodegradation is the breakdown of materials by microorganisms such as bacteria and fungi and their enzymes. mdpi.com For aliphatic polyesters like those related to this compound, this is a highly efficient degradation pathway. The process is initiated by extracellular enzymes that hydrolyze the ester bonds on the material's surface.
A diverse range of aerobic and anaerobic microorganisms widely distributed in nature can mineralize aliphatic polyesters. nih.gov Fungi, in particular, are thought to play a significant role in the degradation of polyesters in soil ecosystems. nih.gov Microbial communities are often more effective at degrading polymers than pure cultures. researchgate.net
The enzymatic cleavage of the ester bonds in this compound and related polyesters is carried out by a class of enzymes known as hydrolases, specifically carboxylic ester hydrolases (EC 3.1.1). ntu.edu.tw Several types of these enzymes, including lipases, esterases, and cutinases, have been shown to be highly effective. nih.gov
Cutinases, which naturally degrade the plant polymer cutin, are particularly potent. mdpi.com They have been demonstrated to completely decompose PBAT films. researchgate.netnih.gov Engineered cutinases have shown even higher decomposition rates. nih.gov Lipases, such as Lipase B from Candida antarctica (CALB), are also widely used to study the enzymatic degradation of aliphatic-aromatic polymers like PBAT. researchgate.net These enzymes act on the surface of the polymer, hydrolyzing the ester bonds and releasing soluble products. nih.gov The mechanism can be either "endo-type," where the enzyme cleaves bonds randomly within the polymer chain, or "exo-type," where cleavage occurs at the chain ends. nih.gov
Table 3: Enzymes Involved in the Biodegradation of Related Polyesters
| Enzyme Class | Specific Enzyme | Source Organism | Target Substrate Example |
|---|---|---|---|
| Cutinase | TfCut | Thermobifida fusca | Poly(butylene adipate-co-terephthalate) (PBAT) researchgate.net |
| AfCutA / AfCutB | Aspergillus fumigatus | Poly(ε-caprolactone) (PCL), Poly(butylene succinate) (PBS) mdpi.com | |
| Lipase | Lipase B (CALB) | Candida antarctica | Poly(butylene adipate-co-terephthalate) (PBAT) researchgate.net |
| Esterase | PUR esterase | Comamonas acidovorans | Polyester (B1180765) Polyurethane nih.gov |
The rate of enzymatic biodegradation is not solely dependent on the microorganisms and their enzymes; it is also heavily influenced by the physical and chemical properties of the polymer itself. Two of the most critical factors are polymer composition and crystallinity.
The chemical structure of the polymer chain affects its susceptibility to enzymatic attack. For instance, in copolymers, the ratio of different monomers can alter flexibility and hydrophilicity, impacting degradation. For poly(butylene succinate-co-adipate) (PBSA), a related aliphatic polyester, the presence of adipate units increases chain flexibility and lowers crystallinity compared to pure poly(butylene succinate) (PBS), resulting in higher biodegradability. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Adipic acid |
| 1,4-Butanediol |
| Poly(butylene adipate) (PBA) |
| Poly(butylene succinate) (PBS) |
| Poly(butylene succinate-co-adipate) (PBSA) |
| Poly(butylene adipate-co-terephthalate) (PBAT) |
| Poly(ε-caprolactone) (PCL) |
Analysis of Degradation Products in Composting Environments
Environmental Transformation Pathways of this compound in Bioplastic Matrices
The environmental transformation of this compound within a bioplastic matrix is primarily driven by microbial activity in composting environments. The degradation process is a two-stage phenomenon involving depolymerization and mineralization mdpi.com.
Initial Hydrolysis: The process begins with the enzymatic hydrolysis of the ester bonds in the polymer chain. Extracellular enzymes, such as cutinases and lipases, secreted by microorganisms, attack the accessible ester linkages on the surface of the bioplastic. This initial cleavage breaks down the polymer into smaller, water-soluble oligomers, dimers, and ultimately the monomeric units, this compound.
Formation of Intermediates: Subsequently, this compound is further hydrolyzed into the intermediate metabolite, 4-hydroxybutyl adipate, and 1,4-butanediol. This step is a critical part of the depolymerization process.
Mineralization: The smaller molecules, including 4-hydroxybutyl adipate, 1,4-butanediol, and adipic acid (from further breakdown), are then assimilated by the microorganisms. Inside the microbial cells, these compounds are further metabolized through various biochemical pathways, ultimately leading to their conversion into carbon dioxide, water, and biomass. This final stage is known as mineralization mdpi.com.
Studies on related aliphatic-aromatic copolyesters have shown that the degradation is initiated by the action of extracellular enzymes, leading to the formation of oligomers, dimers, and monomers mdpi.com. Thermophilic actinomycetes, such as Thermomonospora fusca, have been identified as being particularly effective in degrading these types of polyesters in compost environments unibo.it. The degradation products are the corresponding diols and dicarboxylic acids, which aligns with the expected pathway for this compound unibo.it.
| Degradation Stage | Process | Key Reactants | Key Products |
| Depolymerization | Enzymatic Hydrolysis | This compound polymer chain | This compound (monomer), oligomers |
| Further Hydrolysis | This compound | 4-hydroxybutyl adipate, 1,4-butanediol | |
| 4-hydroxybutyl adipate | Adipic acid, 1,4-butanediol | ||
| Mineralization | Microbial Metabolism | 1,4-butanediol, Adipic acid | Carbon dioxide, Water, Biomass |
Analytical Methodologies for the Characterization of Bis 4 Hydroxybutyl Adipate and Its Polymer Systems
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic and chromatographic methods are indispensable for elucidating the molecular structure, identifying impurities, and assessing the purity of Bis(4-hydroxybutyl) adipate (B1204190) and its oligomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the composition of reaction mixtures and identifying degradation products of PBA and related copolyesters like poly(butylene adipate-co-terephthalate) (PBAT). This method is particularly effective for separating and identifying volatile and semi-volatile compounds.
In the context of PBAT degradation, GC-MS analysis has been used to identify intermediate metabolites. For instance, after composting bioplastic carrier bags, GC-MS analysis of the composted biopolymer indicated that PBAT had partially degraded into intermediates including Bis(4-hydroxybutyl) adipate. mdpi.com Similarly, studies on the hydrolysis of PBA have utilized GC-MS to identify and quantify low molecular weight products, including the monomer 1,4-butanediol (B3395766), adipic acid, and dimers like this compound. diva-portal.org
The technique is also applied in recycling processes. Following the depolymerization of PBAT, GC-MS is used to analyze the resulting syrup, which can contain Bis(4-hydroxybutyl) esters of adipic acid among other components. acs.orgresearchgate.net For quantitative analysis, a derivatization step, such as fatty acid methyl ester derivatization, can be employed to allow for the quantification of PBAT microplastics in environmental samples like soil and compost. researchgate.net
A typical GC-MS method for analyzing these compounds involves setting the injection port temperature to 280 °C and using a fused-silica capillary column (e.g., HP-5MS). The analysis is performed with a specific thermal program, for example, starting at 50 °C for 5 minutes, then ramping up to 250 °C at a rate of 10 °C per minute, and holding for 5 minutes. acs.org Mass spectra are recorded under electron ionization (70 eV). acs.org
Table 1: GC-MS Parameters for Analysis of PBAT Depolymerization Products
| Parameter | Value |
|---|---|
| Injection Port Temp. | 280 °C |
| Column Type | HP-5MS fused-silica capillary |
| Column Dimensions | 30 m length, 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1 mL min⁻¹ |
| Initial Oven Temp. | 50 °C (hold for 5 min) |
| Temperature Ramp | 10 °C min⁻¹ to 250 °C (hold for 5 min) |
| Ionization Mode | Electron Ionization (70 eV) |
| Mass Range | 29–450 m/z |
Data sourced from a study on recycling poly(butylene adipate-co-terephthalate)-starch-based plastics. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a primary tool for the unambiguous structural confirmation of this compound and for analyzing the composition and sequence distribution in its polymers.
¹H NMR spectroscopy can be used to identify the various molecular moieties within the polymer structure. For instance, in the analysis of poly(butylene adipate-co-butylene terephthalate)s, the chemical shifts of the α-methylene protons of the butylene unit are different for the adipate and terephthalate (B1205515) segments, allowing for sequence distribution analysis. researchgate.net The analysis of depolymerization products of PBAT via ¹H NMR confirms the presence of components like bis(4-hydroxybutyl) esters. acs.org In deuterated chloroform (B151607) (CDCl₃), characteristic peaks for the -OCH₂ groups of Bis(4-hydroxybutyl) terephthalate, a related compound, appear at δ 4.1–4.3 ppm.
¹³C NMR provides complementary information on the carbon skeleton of the molecule. For example, the ¹³C NMR spectrum of bis(4-(hexanoyloxy)butyl) terephthalate, a model substrate for PBAT, shows well-resolved peaks that can be assigned to the different carbon atoms in the structure. researchgate.net
Table 2: Representative ¹H NMR Chemical Shifts for PBAT-related Structures
| Protons | Chemical Shift (ppm) |
|---|---|
| Protons near terephthalate benzene (B151609) ring | ~8.25 |
| Methylene (B1212753) groups of oxybutylene units | ~4.65 and ~2.17 |
| α-methylene adjacent to carbonyl group (-CH₂-CH₂-COO-) | ~1.6 |
| Alkanes adjacent to other alkanes (-CH₂n) | ~1.3 |
Note: Chemical shifts are approximate and can vary based on solvent and specific molecular environment. Data compiled from various studies on PBAT and its model compounds. researchgate.netresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and analyze the chemical bonds present in a sample, making it ideal for confirming the structure of this compound and its polymers. The FTIR spectrum provides a unique molecular "fingerprint" of the material. researchgate.net
In the analysis of PBAT, characteristic absorption peaks are observed which are crucial for understanding its chemical structure. acs.org The most prominent peak is typically the stretching vibration of the ester carbonyl group (C=O), which appears around 1710-1721 cm⁻¹. researchgate.netnih.gov Other significant peaks include those for the C-O bond in the ester group (around 1240–1268 cm⁻¹), the asymmetric stretching of methylene groups (CH₂) at approximately 2925-2950 cm⁻¹, and vibrations associated with the benzene ring in PBAT (around 1504-1505 cm⁻¹). researchgate.netacs.orgnih.gov These specific absorption bands allow for the confirmation of the polyester (B1180765) structure and can be used to study changes during processes like degradation or polymerization. nih.gov
Table 3: Key FTIR Absorption Peaks for Poly(butylene adipate-co-terephthalate) (PBAT)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~2950 | Aliphatic C-H stretching vibration |
| ~1715 | Ester carbonyl group (C=O) stretching |
| ~1505 | Benzene ring C=C stretching |
| ~1260 | C-O bond stretching |
| ~1103-1166 | Ester group vibrations |
| ~875 | Benzene ring vibration |
| ~720 | Methylene group rocking |
Data compiled from studies on the characterization of PBAT. acs.orgnih.govresearchgate.net
Thermal and Thermomechanical Characterization of this compound Polymers
The thermal and mechanical properties of polymers derived from this compound are critical for determining their processing conditions and end-use performance. Techniques like DSC and DMTA provide essential data on these characteristics.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure key thermal transitions of polymers, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). pressbooks.pub For poly(butylene adipate) (PBA), DSC reveals complex polymorphic behavior, with at least two different crystal structures, termed α- and β-forms, identified under different thermal conditions. mdpi.com
The β-form crystal of PBA typically melts at a lower temperature than the α-form. researchgate.net DSC heating scans of PBA that has been crystallized at lower temperatures (e.g., ≤ 25 °C) often show melting peaks corresponding to the β-form. mdpi.com When crystallized at higher temperatures (e.g., ≥ 30 °C), the α-form predominates. mdpi.com Simultaneous WAXD/DSC measurements have shown that during heating, a β- to α-form phase transition can occur, where the β phase melts rapidly, followed by a slower recrystallization into the high-temperature αH phase. researchgate.net
In a typical DSC experiment, a small sample (3-5 mg) is heated and cooled at a controlled rate (e.g., 20 °C min⁻¹) under a nitrogen atmosphere. acs.orgunibo.it The resulting thermogram plots heat flow against temperature, with endothermic events like melting appearing as peaks and exothermic events like crystallization appearing as valleys.
Table 4: Thermal Transition Temperatures for Poly(butylene adipate) (PBA) and Poly(butylene adipate-co-terephthalate) (PBAT)
| Polymer | Transition | Temperature (°C) | Reference |
|---|---|---|---|
| PBA | Glass Transition (Tg) | ~ -54 | mdpi.com |
| PBA | Crystallization (Tc) | ~ 30 | mdpi.com |
| PBA | Melting (Tm) | ~ 50-60 | mdpi.com |
| PBAT | Glass Transition (Tg) | Below 0 | aip.org |
| PBAT | Melting (Tm) | ~ 115-120 | psu.edu |
Note: These values are approximate and can be influenced by factors such as molecular weight, polydispersity, and measurement conditions.
Dynamic Mechanical Thermal Analysis (DMTA) for Viscoelastic Properties
Dynamic Mechanical Thermal Analysis (DMTA) is a versatile technique for probing the viscoelastic properties of polymers by applying an oscillating stress and measuring the resulting strain. nih.gov It provides information on the storage modulus (E'), loss modulus (E''), and loss factor (tan δ) as a function of temperature, which relates to the material's stiffness, energy dissipation, and damping characteristics, respectively. youtube.com
For PBAT and its blends, DMTA is used to characterize viscoelastic behavior and understand molecular mobility. aip.orgaip.org The glass transition temperature (Tg) is often identified as the peak of the tan δ curve, representing a major relaxation process. aip.org For pure PBAT, the Tg is typically observed below room temperature, indicating it is a flexible material at ambient conditions. aip.org
In a representative DMTA experiment on a polymer film, a bar-shaped specimen is tested in tensile mode. acs.org The sample is heated at a constant rate (e.g., 3 °C min⁻¹) while being subjected to an oscillation at a fixed frequency (e.g., 1 Hz). acs.org The analysis can reveal how the polymer's mechanical response changes with temperature and can be used to study the effects of blending, additives, or degradation on its properties. aip.orgaip.org
Table 5: Example DMTA Experimental Parameters for Polymer Film Analysis
| Parameter | Value |
|---|---|
| Mode | Tensile |
| Temperature Range | 0 to 70 °C |
| Heating Rate | 3 °C min⁻¹ |
| Oscillation Frequency | 1 Hz |
| Dynamic Force | 5.0 N |
| Static Force | 0.1 N |
Data sourced from a study on recycling of PBAT-based plastics. acs.org
Microscopic and Morphological Investigations
The morphology and surface characteristics of polymers derived from this compound are critical to understanding their physical properties and degradation behavior. Microscopic techniques provide invaluable insights into the microstructure of these materials at various scales.
Scanning Electron Microscopy (SEM) for Surface and Microstructure Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of polymeric materials. In the context of polymers synthesized using this compound, such as poly(butylene adipate-co-terephthalate) (PBAT), SEM reveals details about phase separation in blends, surface erosion during degradation, and the distribution of fillers or additives.
For SEM analysis, samples are often cryogenically fractured to expose a cross-section of the internal structure without inducing significant deformation. The fracture surface is then coated with a thin layer of a conductive material, like platinum or gold, to prevent charge buildup from the electron beam. The sample is then imaged under high vacuum.
Research on blends containing poly(butylene adipate) segments demonstrates the utility of SEM in elucidating material morphology. For instance, in blends of polylactic acid (PLA) and PBAT, SEM images reveal a distinct sea-island phase structure. acs.org The PBAT phase typically appears as dispersed spherical particles within the continuous PLA matrix, with clear interfaces indicating limited compatibility between the two polymers. acs.org The size and distribution of these domains, which significantly influence the mechanical properties of the blend, can be quantitatively analyzed from SEM micrographs. acs.org
SEM is also instrumental in studying the degradation of these polymers. Following enzymatic hydrolysis, SEM images of polyester-polyurethane films containing butylene adipate units show the formation of cracks and significant surface erosion. researchgate.net Similarly, in composting studies, SEM has been used to observe the physical disintegration of PBAT-based materials, showing changes from intact films to fragmented particles over time. researchgate.net The analysis of these fragments at a microscopic level is crucial for understanding the rate and mechanism of biodegradation. researchgate.net
The table below summarizes typical observations from SEM analysis of polymers related to this compound.
| Material System | SEM Observation | Interpretation | Reference(s) |
| Neat PBAT | Smooth, single-phase morphology. | Homogeneous material structure. | acs.org |
| PLA/PBAT Blend | "Sea-island" structure with spherical PBAT domains in a PLA matrix. | Phase separation due to polymer immiscibility. | acs.orgthaiscience.info |
| PBAT/Thermoplastic Starch (TPS) Blend | TPS granules embedded within the PBAT matrix; formation of pores. | Incomplete miscibility and dispersion of starch within the polyester. | unibo.ittci-thaijo.org |
| Enzymatically Degraded Polyester-Polyurethane | Surface cracks and erosion. | Hydrolytic cleavage of ester bonds by enzymes. | researchgate.net |
| Composted PBAT-based Bioplastic | Physical fragmentation and formation of microplastics. | Biodegradation and physical breakdown of the polymer matrix. | researchgate.net |
Advanced Pyrolysis Techniques for Polymer Degradation Profiling
Advanced pyrolysis techniques are essential for investigating the thermal stability and decomposition pathways of polymers. By breaking down the polymer into smaller, volatile fragments, these methods provide a chemical fingerprint that can be used to identify the original material and understand its degradation mechanism.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Thermal Decomposition Studies
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a highly sensitive and informative analytical technique used to determine the chemical composition of polymeric materials. The method involves the rapid heating of a small sample of the polymer to a high temperature (typically 500-800°C) in an inert atmosphere. This process, known as pyrolysis, causes the polymer chains to break down into smaller, characteristic fragments. These fragments are then swept into a gas chromatograph (GC) for separation, and subsequently into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.
For polymers derived from this compound, such as PBAT, Py-GC-MS provides detailed information about the thermal degradation products. The analysis reveals a complex mixture of compounds that reflect the monomeric units and their linkages within the polymer chain. unibo.it Studies on the pyrolysis of PBAT at 600°C have identified a large number of compounds, including open-chain fragments and cyclic dimers. unibo.it
The primary decomposition products arise from the cleavage of the ester bonds and the hydrocarbon backbone. Key identified pyrolysis products from the butylene adipate segments include 1,4-butanediol, adipic acid, and various unsaturated derivatives. A distinctive compound identified in PBAT pyrolysates is but-3-en-1-yl (4-((6-(but-3-en-1-yloxy)-6-oxohexanoyl)oxy)butyl) terephthalate, which contains fragments from all three monomer units (adipic acid, butanediol, and terephthalic acid). unibo.it The use of derivatizing agents, such as hexamethyldisilazane (B44280) (HMDS) or tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), during pyrolysis can aid in the identification of products with active hydrogen groups (alcohols and carboxylic acids) by converting them into more volatile and readily analyzable silyl (B83357) or methyl derivatives, respectively. unibo.it For example, with TMAH, the ester groups are transmethylated, leading to the formation of dimethyl adipate and dimethyl terephthalate. unibo.it
The table below lists some of the key pyrolysis products identified from polymers containing butylene adipate units.
| Pyrolysis Product | Originating Monomer Unit(s) | Significance | Reference(s) |
| 1,4-Butanediol | Butylene Glycol | Direct fragment from the diol component. | tandfonline.com |
| Adipic Acid | Adipic Acid | Direct fragment from the diacid component. | tandfonline.com |
| Tetrahydrofuran | Butylene Glycol | Cyclization product of 1,4-butanediol. | |
| Cyclopentanone | Adipic Acid | Decarboxylation and cyclization product of adipic acid. | |
| Dimethyl Adipate | Adipic Acid | Methylated derivative formed during pyrolysis with TMAH. | unibo.it |
| Dimethyl Terephthalate | Terephthalic Acid | Methylated derivative formed during pyrolysis with TMAH. | unibo.it |
| But-3-en-1-yl acetate | Butylene Glycol | Product of acetylation with acetic anhydride. | unibo.it |
| 4-Hydroxybutyl acetate | Butylene Glycol | Product of acetylation with acetic anhydride. | unibo.it |
| Bis(trimethylsilyl) adipate | Adipic Acid | Silylated derivative formed during pyrolysis with HMDS. | unibo.it |
| But-3-en-1-yl (4-((6-(but-3-en-1-yloxy)-6-oxohexanoyl)oxy)butyl) terephthalate | Adipic Acid, Butylene Glycol, Terephthalic Acid | A distinctive hybrid fragment containing all three monomer units of PBAT. | unibo.it |
Advanced Research Perspectives and Future Directions
Bio-based Feedstocks and Sustainable Synthesis Approaches
The sustainability of a polymer is not only determined by its end-of-life options but also by the origin of its raw materials. Bis(4-hydroxybutyl) adipate (B1204190) is synthesized from adipic acid and 1,4-butanediol (B3395766), two monomers traditionally derived from petrochemicals. researchgate.netresearchgate.net A key research thrust is the development of bio-based production routes for these precursors from renewable resources.
The transition to a bio-economy necessitates replacing fossil-fuel-based chemical production with sustainable, bio-based alternatives.
Bio-based Adipic Acid: The conventional synthesis of adipic acid from petroleum sources is energy-intensive and results in the emission of nitrous oxide (N₂O), a potent greenhouse gas. researchgate.netrenewable-carbon.eu To counter this, researchers are engineering microorganisms and developing novel catalytic processes to produce adipic acid from renewable feedstocks such as sugars, vegetable oils, and lignocellulosic biomass. researchgate.netrenewable-carbon.eutandfonline.com
One approach involves re-engineering the metabolic pathways of yeast strains to produce adipic acid from vegetable oils. researchgate.net
Another breakthrough uses microbial fermentation combined with chemical purification technology to create 100% bio-based adipic acid from sugars derived from inedible biomass. This method is free of N₂O emissions. renewable-carbon.eu
Catalytic routes are also being developed to convert bio-based aldaric acids (produced from the oxidation of sugars like glucose) into adipic acid using heterogeneous catalysts, achieving high yields (>95%) with no hazardous by-products. ki.si
Bio-based 1,4-Butanediol (BDO): Bio-based BDO is a commercial reality, with industrial-scale plants using fermentation processes to convert sugars from sources like corn or sugarcane into BDO. europabio.orggenomatica.com This biotechnology-derived process can reduce greenhouse gas emissions by over 50% compared to its fossil-fuel-based counterpart. europabio.org The resulting bio-BDO is chemically identical to petroleum-derived BDO, allowing it to be a "drop-in" replacement in existing polymerization processes. genomatica.com Further research is exploring the use of non-food biomass, such as cardoon lignocellulose, as a feedstock for integrated biorefineries to produce bio-BDO. mdpi.com
Table 2: Key Features of Bio-based Monomer Production
| Monomer | Feedstock Examples | Production Method | Key Advantages |
| Adipic Acid | Sugars (from inedible biomass), Vegetable Oils, Aldaric Acids | Microbial Fermentation, Biocatalysis, Heterogeneous Catalysis | Eliminates N₂O emissions, Reduces reliance on fossil fuels, Sustainable sourcing. researchgate.netrenewable-carbon.euki.si |
| 1,4-Butanediol | Sugars (Corn, Sugarcane), Lignocellulosic Biomass | Microbial Fermentation | >50% reduction in GHG emissions, Drop-in replacement, Commercially available. europabio.orggenomatica.com |
Novel Polymer Formulations and Hybrid Material Development
To expand the application range of polymers derived from Bis(4-hydroxybutyl) adipate, researchers are developing novel formulations and hybrid materials. This involves blending them with other polymers or incorporating fillers and nanoparticles to enhance specific properties such as mechanical strength, thermal stability, or functionality.
Polymer Blends: PBAT is often blended with other biopolymers like polylactic acid (PLA) and polybutylene succinate (B1194679) (PBS) to create materials with tailored properties. For instance, blending PBAT with the stiff and brittle PLA can improve the latter's ductility and impact resistance. nih.gov Structural analysis of these blends shows that the components are often immiscible, forming distinct phases that influence the final mechanical properties. nih.gov Advanced processing techniques, such as creating biomimetic nacre-like structures, have been used to produce ultrastrong and super-tough PLA/PBAT blends for structural applications. acs.org
Hybrid Composites: The incorporation of functional fillers can impart new capabilities to the polymer matrix.
Reinforced Composites: Lignin, a natural biopolymer, and zinc oxide (ZnO) nanoparticles have been used as reinforcements in a PBS/PBAT blend. The addition of these fillers increased the stiffness of the composite material. mdpi.com
Conductive Composites: A novel pressure-sensing material was created by filling a PBAT matrix with montmorillonite-polypyrrole (Mt-PPy). The resulting composite exhibits a sharp insulator-to-conductor transition, making it suitable for sensor applications. scielo.br
UV-Protective Films: To improve durability for applications like agricultural films, Ti-Dopamine hybrid nanoparticles have been incorporated into PBAT. These nanoparticles enhance UV-blocking capabilities and photostability, allowing the material to retain its mechanical properties even after prolonged UV exposure. acs.org
These advanced formulations are paving the way for high-performance, functional, and sustainable materials suitable for a wide array of applications, from packaging and agriculture to electronics and biomedical devices. mdpi.comacs.org
Tailoring Polymer Properties through Copolyester Design (e.g., Incorporating Naphthalene (B1677914) Ring Structures)
A significant area of research involves the synthesis of copolyesters by combining B4HA-derived segments with aromatic units, particularly those containing naphthalene rings, to enhance material properties. The copolymerization of aliphatic diols and acids with aromatic counterparts like 2,6-naphthalene dicarboxylate (NDC) allows for precise control over the final polymer's characteristics. kci.go.kr
By incorporating rigid naphthalene ring structures into the flexible poly(butylene adipate) backbone, researchers can systematically adjust the thermal and mechanical properties of the resulting copolyester. kci.go.krresearchgate.net Studies on poly(butylene adipate-co-butylene-2,6-naphthalate) (PBABN) have shown that as the proportion of the naphthalene-containing monomer increases, the material's thermal stability improves significantly. Specifically, the glass transition temperature (Tg) and melting temperature (Tm) can be dramatically increased. kci.go.krresearchgate.net For instance, as the naphthalene content in PBABN copolyesters is raised from 0 to 100 mol%, the Tg can shift from as low as -60°C to 90°C, while the Tm can increase from 50°C to 240°C. kci.go.krresearchgate.net
This modification also profoundly impacts the mechanical properties. The introduction of naphthalene units can increase the Young's modulus and yield strength, making the material stiffer and stronger. kci.go.kr For example, a PBABN copolyester with a 50% molar ratio of naphthalene units (PBABN-50) exhibited a Young's modulus of 79 MPa and a yield strength of 19 MPa. kci.go.krresearchgate.net Interestingly, the elongation at break can also be manipulated; one study found that adding 30 mol% of butylene naphthalate units resulted in an elongation at break exceeding 2000%, indicating enhanced ductility at specific compositions. kci.go.kr
The resulting poly(butylene-2,6-naphthalate-co-butylene adipate) (PBNAd) copolymers are often random, with naphthalene/adipate ratios that closely match the monomer feed ratios. rsc.orgresearchgate.net This predictable incorporation allows for reliable tuning of properties, making these copolyesters suitable for applications such as durable packaging films, agricultural films, and high-strength fibers. kci.go.krresearchgate.net
| Property | Poly(butylene adipate) (PBA) | PBABN-50 (50% Naphthalene Units) | Poly(butylene naphthalate) (PBN) |
| Glass Transition Temp. (Tg) | ~ -60 °C | - | ~ 90 °C |
| Melting Temp. (Tm) | ~ 50 °C | - | ~ 240 °C |
| Young's Modulus | - | 79 MPa | - |
| Yield Strength | - | 19 MPa | - |
| Elongation at Break | - | 800% | - |
| This table presents comparative data for poly(butylene adipate) and its copolyester containing 50% naphthalene units, based on available research findings. kci.go.krresearchgate.net |
Integration into Advanced Functional Materials
The versatility of this compound extends to its use as a building block for advanced functional materials, particularly in the realm of "smart" polymers. Its derivatives are being explored for creating materials with responsive properties, such as shape-memory polymers (SMPs). researchgate.net
Shape-memory polyurethanes (SMPUs) are a class of materials that can recover their original shape from a deformed state upon the application of an external stimulus, such as heat. researchgate.net The flexible, amorphous segments derived from B4HA can serve as the switching domains in these polymers, while crystalline or rigid segments act as the netpoints that define the permanent shape. The low glass transition temperature of the poly(butylene adipate) segment makes it an excellent candidate for the soft, switchable phase in temperature-responsive SMPs. researchgate.net
Research in this area involves synthesizing thermoplastic polyurethanes where a prepolymer is extended with various chain extenders, including diols like B4HA. researchgate.net By incorporating B4HA-based polyester (B1180765) segments, it is possible to tailor the transition temperature and mechanical properties of the resulting polyurethane to fit specific applications. While direct synthesis using B4HA is a clear pathway, related studies on poly(ester urethane)s demonstrate that soft segments like poly(butylene 1,4-cyclohexanedicarboxylate) can be used to create shape-memory materials, highlighting the potential for B4HA-derived polyesters in this field. researchgate.net
Furthermore, the biocompatibility and biodegradability associated with aliphatic polyesters make B4HA-based functional materials attractive for biomedical applications. researchgate.net Copolyesters like poly(butylene adipate-co-terephthalate) (PBAT), which are synthesized from precursors including a B4HA-like intermediate, are being investigated for drug delivery systems and tissue engineering scaffolds. researchgate.net The ability to integrate functional nanoparticles and other polymers within a PBAT matrix further enhances its potential for creating bioactive and mechanically robust structures for the biomedical field. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
